5'-O-Acetyluridine
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Overview
Description
5’-O-Acetyluridine is a modified nucleoside derived from uridine, where an acetyl group is attached to the 5’ position of the ribose sugar. This modification enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyluridine typically involves the acetylation of uridine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the 5’ position .
Industrial Production Methods
Industrial production of 5’-O-Acetyluridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5’-O-Acetyluridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield uridine.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and a catalyst such as hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Hydrolysis: Produces uridine and acetic acid.
Substitution: Yields various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
5’-O-Acetyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Serves as a probe in studying nucleic acid interactions and metabolism.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and enhancement of cognitive function.
Mechanism of Action
The mechanism of action of 5’-O-Acetyluridine involves its conversion to uridine in vivo. Uridine plays a crucial role in various biochemical pathways, including the synthesis of nucleotides and nucleic acids. It also acts as a neuroprotective agent by modulating neurotransmitter levels and enhancing mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Uridine Triacetate: Another acetylated form of uridine used for similar applications but with different pharmacokinetic properties.
2’,3’-Diacetyluridine: Modified at the 2’ and 3’ positions, offering different stability and bioavailability profiles.
Uniqueness
5’-O-Acetyluridine is unique due to its selective acetylation at the 5’ position, which provides a balance between stability and bioavailability. This makes it particularly useful in applications where controlled release and targeted delivery are essential .
Properties
CAS No. |
6773-44-0 |
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Molecular Formula |
C11H14N2O7 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H14N2O7/c1-5(14)19-4-6-8(16)9(17)10(20-6)13-3-2-7(15)12-11(13)18/h2-3,6,8-10,16-17H,4H2,1H3,(H,12,15,18)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
KTMVKCZHYODLLY-PEBGCTIMSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Origin of Product |
United States |
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